molecular formula C15H17ClN4O2 B2357783 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 863588-00-5

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2357783
CAS RN: 863588-00-5
M. Wt: 320.78
InChI Key: KRFNDOVBRLIXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrimidine and piperazine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Piperazines and pyrimidines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .

Scientific Research Applications

Anticonvulsant Properties

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their anticonvulsant properties. Research indicates that several molecules in this chemical class demonstrate promising profiles in anticonvulsant tests, such as the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Notably, compounds with structural similarities have been found effective in at least one seizure model, showcasing their potential in epilepsy treatment and neuroprotection (Obniska et al., 2010); (Obniska et al., 2003); (Rybka et al., 2016).

Hydrogen and Halogen Bond Studies

Studies exploring hydrogen and halogen bonds in cocrystals involving similar chemical structures, such as 6-chlorouracil and its derivatives, contribute significantly to understanding molecular interactions. These studies are crucial in pharmaceutical design and development, aiding in the creation of more effective and stable drug compounds (Gerhardt & Egert, 2015).

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic studies of compounds structurally related to 6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione provide insights into their potential biological activities. These studies can reveal interaction sites for electrophilic and nucleophilic attacks, offering a deeper understanding of their mechanisms of action at the molecular level, which is vital for drug design and development (Murugesan et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are used as antipsychotic drugs, while some pyrimidine derivatives are used as antiviral drugs .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Some piperazine derivatives can have psychoactive effects and may be harmful if ingested .

properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-18-14(21)10-13(17-15(18)22)20-7-5-19(6-8-20)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFNDOVBRLIXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(3-chlorophenyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

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